CysLT2 vs. CysLT1 Receptor Selectivity: >16-Fold Subtype Preference
N-methyl LTC4 exhibits >16-fold functional selectivity for the human CysLT2 receptor (EC50 = 122 nM) compared with the human CysLT1 receptor (EC50 > 2,000 nM) in an aequorin-based calcium mobilization assay [1]. This contrasts with LTC4, which activates both CysLT1 and CysLT2 receptors with comparable potency, and LTD4, which preferentially activates CysLT1 [2].
| Evidence Dimension | Receptor subtype selectivity (EC50) |
|---|---|
| Target Compound Data | hCysLT2 EC50 = 122 nM; hCysLT1 EC50 > 2,000 nM |
| Comparator Or Baseline | LTC4: activates both CysLT1 and CysLT2 with comparable potency; LTD4: CysLT1-preferring |
| Quantified Difference | >16-fold selectivity for CysLT2 over CysLT1 |
| Conditions | Aequorin cell-based calcium mobilization assay; HEK293 cells expressing human CysLT1 or CysLT2 receptors |
Why This Matters
This selectivity enables researchers to isolate CysLT2-mediated signaling from CysLT1-mediated effects, which is not possible with native LTC4 or LTD4.
- [1] Yan D, Stocco R, Sawyer N, et al. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β arrestin assays. Mol Pharmacol. 2011 Feb;79(2):270-8. doi: 10.1124/mol.110.069054. View Source
- [2] TargetMol. N-methyl Leukotriene C4 Product Information. Catalog No. T37980. View Source
